molecular formula C15H12N4O B13873384 2-(Phenylamino)-6-(4-pyridinyl)-4(1H)-pyrimidinone

2-(Phenylamino)-6-(4-pyridinyl)-4(1H)-pyrimidinone

Cat. No.: B13873384
M. Wt: 264.28 g/mol
InChI Key: OEVBNBPMXYPQGI-UHFFFAOYSA-N
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Description

2-(Phenylamino)-6-(4-pyridinyl)-4(1H)-pyrimidinone is a heterocyclic compound that features both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-6-(4-pyridinyl)-4(1H)-pyrimidinone typically involves the condensation of 4-aminopyridine with a suitable phenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-6-(4-pyridinyl)-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

2-(Phenylamino)-6-(4-pyridinyl)-4(1H)-pyrimidinone has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-6-(4-pyridinyl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylamino)-4(1H)-pyrimidinone: Lacks the pyridine ring, which may affect its binding affinity and specificity.

    6-(4-Pyridinyl)-4(1H)-pyrimidinone: Lacks the phenylamino group, which may influence its chemical reactivity and biological activity.

    2-(Phenylamino)-6-methyl-4(1H)-pyrimidinone: The presence of a methyl group can alter its steric and electronic properties.

Uniqueness

2-(Phenylamino)-6-(4-pyridinyl)-4(1H)-pyrimidinone is unique due to the presence of both phenylamino and pyridinyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

2-anilino-4-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H12N4O/c20-14-10-13(11-6-8-16-9-7-11)18-15(19-14)17-12-4-2-1-3-5-12/h1-10H,(H2,17,18,19,20)

InChI Key

OEVBNBPMXYPQGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=NC=C3

Origin of Product

United States

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